molecular formula C13H11NO3 B5618147 (E)-4-(2-methyl-1H-indol-3-yl)-4-oxobut-2-enoic acid

(E)-4-(2-methyl-1H-indol-3-yl)-4-oxobut-2-enoic acid

Cat. No.: B5618147
M. Wt: 229.23 g/mol
InChI Key: HZWGHELRHJYDGJ-VOTSOKGWSA-N
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Description

(E)-4-(2-methyl-1H-indol-3-yl)-4-oxobut-2-enoic acid is a compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are found in many natural products, including alkaloids and plant hormones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(2-methyl-1H-indol-3-yl)-4-oxobut-2-enoic acid typically involves multicomponent reactions (MCRs), which are known for their efficiency and sustainability. One common method involves the use of 1H-indole-3-carbaldehyde as a precursor. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale MCRs, utilizing automated reactors to ensure consistency and high yield. The use of green chemistry principles, such as minimizing solvent use and optimizing reaction conditions, is also emphasized to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

(E)-4-(2-methyl-1H-indol-3-yl)-4-oxobut-2-enoic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.

    Reduction: This reaction can modify the compound’s electronic properties, making it suitable for different applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with varying biological activities .

Scientific Research Applications

(E)-4-(2-methyl-1H-indol-3-yl)-4-oxobut-2-enoic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives have shown potential as antiviral, anticancer, and antimicrobial agents.

    Medicine: Research has indicated that indole derivatives can act as protein kinase inhibitors, making them potential candidates for cancer therapy.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-4-(2-methyl-1H-indol-3-yl)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to altered cellular processes. Additionally, its ability to bind to receptors can modulate signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-4-(2-methyl-1H-indol-3-yl)-4-oxobut-2-enoic acid is unique due to its specific structure, which allows for a wide range of chemical modifications. This versatility makes it a valuable compound for developing new drugs and industrial chemicals .

Properties

IUPAC Name

(E)-4-(2-methyl-1H-indol-3-yl)-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-8-13(11(15)6-7-12(16)17)9-4-2-3-5-10(9)14-8/h2-7,14H,1H3,(H,16,17)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZWGHELRHJYDGJ-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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